Azido-PEG3-phosphonic acid ethyl ester: A Technical Guide for Researchers
Azido-PEG3-phosphonic acid ethyl ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a versatile tool in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of materials. Detailed experimental protocols for its synthesis and use in click chemistry reactions are provided, along with a summary of its key quantitative data.
Introduction
Azido-PEG3-phosphonic acid ethyl ester, with the chemical name diethyl (3-(2-(2-azidoethoxy)ethoxy)ethyl)phosphonate, is a polyethylene (B3416737) glycol (PEG)-based linker that features two key functional groups: a terminal azide (B81097) and a diethyl phosphonate (B1237965). The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient and specific conjugation to molecules containing alkyne or strained alkyne moieties, respectively.[1]
The triethylene glycol (PEG3) spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and its conjugates, a crucial property for biological applications.[2][3] The diethyl phosphonate group, upon hydrolysis to the corresponding phosphonic acid, acts as a strong anchoring group for various metal oxide surfaces, making this linker valuable for the functionalization of nanoparticles and other materials.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Azido-PEG3-phosphonic acid ethyl ester is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C12H26N3O6P | [3] |
| Molecular Weight | 339.33 g/mol | [3] |
| CAS Number | 1337527-24-8 | [3] |
| Appearance | Liquid or oil | N/A |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | -20°C | [3] |
Synthesis
A plausible synthetic route for Azido-PEG3-phosphonic acid ethyl ester involves a two-step process starting from triethylene glycol. The general workflow is depicted in the diagram below.
Experimental Protocol: Synthesis of Azido-PEG3-phosphonic acid ethyl ester
This protocol is a representative procedure based on established organic chemistry reactions for the synthesis of similar compounds.
Step 1: Synthesis of Azido-PEG3-OH
-
To a solution of triethylene glycol (1 equivalent) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C for 4-6 hours and then at room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane (B109758) (DCM).
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain triethylene glycol monotosylate.
-
Dissolve the tosylated intermediate in dimethylformamide (DMF) and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Cool the reaction mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield Azido-PEG3-OH. Purify by column chromatography.
Step 2: Synthesis of Azido-PEG3-phosphonic acid ethyl ester
-
To a solution of Azido-PEG3-OH (1 equivalent) in anhydrous DCM at 0°C, add phosphorus tribromide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction with ice-cold water and extract with DCM.
-
Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate to give crude Azido-PEG3-Br.
-
In a flask equipped with a reflux condenser, combine the crude Azido-PEG3-Br with an excess of triethyl phosphite (B83602) (3-5 equivalents).
-
Heat the mixture to 140-150°C and stir under an inert atmosphere for 4-6 hours (Michaelis-Arbuzov reaction).[2]
-
Monitor the reaction by TLC or 31P NMR.
-
After completion, cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.
-
Purify the residue by column chromatography to obtain Azido-PEG3-phosphonic acid ethyl ester.
Applications in Bioconjugation and Drug Delivery
The bifunctional nature of Azido-PEG3-phosphonic acid ethyl ester makes it a valuable linker in the development of complex biomolecules and drug delivery systems.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC.[6] Azido-PEG3-phosphonic acid ethyl ester is an ideal building block for PROTAC synthesis due to its PEG spacer, which imparts solubility and flexibility, and its azide group, which allows for facile conjugation to a protein-of-interest (POI) ligand or an E3 ligase ligand via click chemistry.[7]
Surface Modification
The phosphonic acid group (obtained after hydrolysis of the ethyl ester) has a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[4] This property allows for the stable anchoring of the PEG linker to nanoparticles, quantum dots, and medical implants. The PEG chain then provides a hydrophilic and biocompatible surface, which can reduce non-specific protein adsorption and improve the in vivo circulation time of nanoparticles.[8][9]
Experimental Protocols for Bioconjugation
The azide group of Azido-PEG3-phosphonic acid ethyl ester allows for its participation in two main types of click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized molecule (e.g., a protein or small molecule)
-
Azido-PEG3-phosphonic acid ethyl ester
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., a mixture of buffer and DMSO)
Protocol:
-
Prepare stock solutions of all reagents. The sodium ascorbate solution should be made fresh.
-
In a reaction vial, combine the alkyne-functionalized molecule and Azido-PEG3-phosphonic acid ethyl ester (typically in a 1:1.2 to 1:1.5 molar ratio).
-
Add the appropriate solvent to achieve the desired concentration.
-
If using a ligand, pre-mix the CuSO4 and THPTA.
-
Add the CuSO4 (or CuSO4/ligand mixture) to the reaction vial.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or preparative HPLC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)
-
Azido-PEG3-phosphonic acid ethyl ester
-
Solvent (e.g., PBS or a mixture of buffer and DMSO)
Protocol:
-
Dissolve the strained alkyne-functionalized molecule and Azido-PEG3-phosphonic acid ethyl ester in the chosen solvent. A slight molar excess of one reagent may be used depending on the specific application.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by analytical techniques such as LC-MS or HPLC.
-
Purify the conjugate using a suitable method to remove any unreacted starting materials.
Characterization
The successful synthesis and conjugation of Azido-PEG3-phosphonic acid ethyl ester can be confirmed using a variety of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to the PEG backbone, the methylene (B1212753) groups adjacent to the azide and phosphonate, and the ethyl groups of the phosphonate. |
| ³¹P NMR | Confirmation of the phosphonate group | A single peak in the phosphonate region. |
| FT-IR | Identification of functional groups | A characteristic azide stretch (~2100 cm⁻¹). |
| Mass Spectrometry | Molecular weight determination | The expected molecular ion peak. |
| HPLC/LC-MS | Purity assessment and reaction monitoring | A single major peak for the pure compound; monitoring the appearance of the product peak and disappearance of starting material peaks during a reaction. |
Conclusion
Azido-PEG3-phosphonic acid ethyl ester is a highly versatile and valuable tool for researchers in drug development, bioconjugation, and materials science. Its unique combination of a click-reactive azide, a hydrophilic PEG spacer, and a surface-anchoring phosphonate group (after hydrolysis) enables a wide range of applications. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols to facilitate its use in the laboratory. The continued development and application of such well-defined linkers will undoubtedly contribute to advancements in targeted therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
